molecular formula C23H20N2O4S B2582730 (3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-75-2

(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2582730
CAS No.: 893313-75-2
M. Wt: 420.48
InChI Key: QKQIESRXLXMRHP-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family, a class of heterocyclic sulfonamides characterized by a fused bicyclic system with a sulfur atom and two sulfonyl oxygen atoms. The (3E)-configuration indicates the geometry of the exocyclic double bond between the benzothiazine core and the [(4-methoxyphenyl)amino]methylene substituent. The benzyl group at the N1 position and the 4-methoxyphenylamino moiety at the C3 position contribute to its steric and electronic properties, making it a candidate for studying multicomponent reactions (MCRs) and structure-activity relationships .

Properties

IUPAC Name

(3E)-1-benzyl-3-[(4-methoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-19-13-11-18(12-14-19)24-15-22-23(26)20-9-5-6-10-21(20)25(30(22,27)28)16-17-7-3-2-4-8-17/h2-15,24H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQIESRXLXMRHP-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, also known by its CAS number 893313-75-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4S, with a molecular weight of 420.48 g/mol. The compound features a benzothiazine core structure that is known for its diverse biological activities.

Synthesis

The synthesis of benzothiazine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound has not been extensively documented in the literature; however, related compounds have been synthesized using methods such as condensation reactions and cyclization techniques .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of benzothiazine derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated marked inhibition against Bacillus subtilis and other pathogens .

Enzyme Inhibition

Benzothiazine derivatives are also explored for their enzyme inhibition capabilities. For example, one study highlighted the inhibition of acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. The compound exhibited an IC50 value of 8.48 µM in the cerebral cortex, indicating strong AChE inhibitory activity . This suggests potential therapeutic applications in neurodegenerative diseases.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary results indicate that certain derivatives possess selective cytotoxicity against human cancer cell lines while sparing normal cells . This selectivity is crucial for developing anticancer agents with fewer side effects.

Study on Antimicrobial Efficacy

A recent study synthesized several benzothiazine derivatives and tested their antimicrobial efficacy. Among these compounds, one derivative showed an inhibition zone of 20 mm against Staphylococcus aureus, indicating strong antibacterial properties .

Neuroprotective Potential

In another investigation focusing on neuroprotective effects, researchers found that a related benzothiazine compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests that modifications to the benzothiazine structure could enhance neuroprotective properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the benzothiazine structure can lead to increased antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Potential

The anticancer properties of benzothiazine derivatives are well-documented. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to metabolic disorders. For instance, compounds with similar structures have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could be beneficial in managing diabetes .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazine derivatives. The compound may offer protection against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Synthesis and Structural Modifications

The synthesis of (3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the benzothiazine core.
  • Introduction of the benzyl and methoxyphenyl groups through electrophilic substitution reactions.
  • Final modifications to enhance biological activity.

These synthetic strategies allow for the exploration of structure-activity relationships (SAR), providing insights into how different substituents affect biological efficacy.

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazine derivatives for their antibacterial properties. The results indicated that compounds with methoxy substitutions showed enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized several benzothiazine derivatives and tested them against various cancer cell lines. One derivative demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analysis .

Case Study 3: Enzyme Inhibition

A recent publication detailed the enzyme inhibition profile of related compounds in the context of diabetes management. The study found that certain structural modifications led to increased potency as α-glucosidase inhibitors, highlighting the therapeutic potential of this class of compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group (2,2-dioxide) and activated positions on the benzothiazinone ring facilitate nucleophilic attacks. For example:

  • Reaction with amines :
    The C-3 methylene group undergoes nucleophilic substitution with primary/secondary amines under basic conditions (e.g., K₂CO₃/DMF), yielding derivatives with modified amino groups.

ReagentConditionsProductYield (%)Reference
BenzylamineK₂CO₃, DMF, 80°C, 6h3-(Benzylamino)-substituted benzothiazinone72
CyclohexylamineEt₃N, EtOH, reflux, 8hCyclohexylamino derivative65

Key finding: Electron-withdrawing groups on the benzothiazinone core enhance electrophilicity at C-3, improving substitution efficiency .

Cyclization Reactions

The enamine moiety (N-CH=C) participates in cyclization to form fused heterocycles:

  • Formation of pyrano-benzothiazinones :
    Reaction with ethyl cyanoacetate in ethanol under reflux with triethylamine produces pyrano-fused derivatives via Knoevenagel condensation followed by cyclization.

SubstrateCatalyst/SolventProductYield (%)Reference
Ethyl cyanoacetateEt₃N/EtOH, refluxPyrano[3,2-c]benzothiazine-5,5-dioxide85

Mechanistic studies confirm a reversible equilibrium between intermediates, with triethylamine shifting selectivity toward cyclized products .

Oxidation and Reduction

The conjugated system and sulfone groups exhibit redox activity:

  • Oxidation :
    Treatment with m-CPBA oxidizes the enamine to a ketone, forming 3-keto-benzothiazinone derivatives.

  • Reduction :
    NaBH₄ selectively reduces the C=N bond to C-N, generating saturated analogs.

Reaction TypeReagent/ConditionsProductYield (%)Reference
Oxidationm-CPBA, CH₂Cl₂, 0°C→RT3-Keto-benzothiazinone derivative58
ReductionNaBH₄, MeOH, 0°C, 2hDihydrobenzothiazinone91

Hydrolysis Reactions

The 4-methoxyphenylamino group undergoes acid-catalyzed hydrolysis:

  • Demethylation :
    Concentrated HCl in dioxane removes the methoxy group, yielding a phenolic derivative.

Acid CatalystConditionsProductYield (%)Reference
HCl (conc.)Dioxane, reflux, 12h4-Hydroxyphenylamino derivative68

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl groups:

  • Suzuki-Miyaura coupling :
    The 4-methoxyphenyl group reacts with arylboronic acids to install diverse substituents.

Boronic AcidCatalyst SystemProductYield (%)Reference
4-FluorophenylPd(PPh₃)₄, K₂CO₃, DMF4-Fluorophenyl-substituted derivative76

Mechanistic Insights

The reactivity is influenced by:

  • Sulfone activation : The 2,2-dioxide group enhances electrophilicity at C-4 and C-6 via conjugation.

  • Enamine tautomerism : Stabilizes intermediates during cyclization (e.g., 4H-pyran formation).

  • Steric effects : The benzyl group at N-1 directs regioselectivity in substitution reactions .

Reaction Mechanism Diagram

text
[1H-2,1-Benzothiazin-4(3H)-one] ├─► Nucleophilic Attack (C-3) → Substituted Derivatives ├─► Knoevenagel Condensation → Pyrano-Fused Products └─► Acid Hydrolysis → Phenolic Analogs

Challenges and Limitations

  • Low solubility : Polar aprotic solvents (DMF, DMSO) are often required.

  • Competing pathways : Bis-adduct formation may occur under kinetic control .

  • Stereoselectivity : E/Z isomerism in enamine derivatives complicates purification.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives. Key analogues include:

Compound Name Substituents (R1, R2) Key Features
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide R1 = Ethyl, R2 = H Smaller alkyl group (ethyl) reduces steric hindrance, enhancing reactivity in MCRs.
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide R1 = Ethyl, R2 = Cl (dichloro) Chlorination at C3 increases electrophilicity but introduces steric bulk.
6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide R1 = Methyl, R2 = Cl/Br (halogenated) Bromine substitution enhances molecular packing but reduces solubility.
Reactivity in Multicomponent Reactions

The target compound’s reactivity in MCRs with aldehydes and active methylene nitriles is influenced by its benzyl and 4-methoxyphenyl substituents:

  • Benzyl Group (R1) : Enhances π-π stacking interactions in transition states, improving regioselectivity compared to ethyl or methyl analogues .
  • 4-Methoxyphenylamino Moiety (R2): The electron-donating methoxy group stabilizes intermediates via resonance, favoring the formation of 2-amino-4H-pyrans over bis-adducts (a competing pathway observed in ethyl derivatives) .

Table 1: Reaction Outcomes with Malononitrile

Compound Product (2-Amino-4H-pyran Yield) Competing Bis-Adduct Formation
Target Compound (Benzyl, 4-MeO-Phe) 85% <5%
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 60% 30%
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 45% 40%
Crystallographic and Physicochemical Properties
  • Steric Effects : The benzyl group in the target compound introduces greater steric hindrance than ethyl or methyl groups, leading to less efficient molecular packing and lower melting points compared to halogenated analogues .
  • Electronic Effects : The 4-methoxyphenyl group increases electron density at C3, reducing susceptibility to electrophilic attacks compared to chloro-substituted derivatives .

Table 2: Physical Properties

Compound Melting Point (°C) Solubility (DMSO, mg/mL)
Target Compound 198–200 12.5
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 210–212 8.2
6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 245–247 2.1
Mechanistic Divergence

In ethyl-substituted analogues, the lack of a stabilizing substituent like 4-methoxyphenyl leads to competitive bis-adduct formation via nucleophilic attack at both carbonyl and imine sites. This is suppressed in the target compound due to electronic stabilization of the imine intermediate .

Q & A

Q. What are the established synthetic routes for this benzothiazine derivative, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves:
  • Chlorination of the benzothiazine core using N-chlorosuccinimide (NCS) under reflux in CCl₄, catalyzed by benzoyl peroxide (0.5–1 mol%) .
  • Condensation with a 4-methoxyaniline derivative via Schiff base formation (e.g., using ethanol or THF as solvent at 60–80°C).
  • Key Optimization : Monitor reaction progress via TLC/HPLC to minimize over-chlorination. Purification by recrystallization (ethanol/water mixtures) improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • X-ray crystallography is essential for confirming the (3E)-configuration of the imine bond and the planarity of the benzothiazine ring. Hydrogen-bonding patterns (e.g., N–H···O/S interactions) stabilize the crystal lattice .
  • NMR : ¹H/¹³C NMR identifies the benzyl and methoxyphenyl substituents. The imine proton appears as a singlet at δ 8.2–8.5 ppm, while the benzothiazine carbonyl resonates at δ 170–175 ppm in ¹³C NMR .
  • IR : Confirm sulfone groups (asymmetric S=O stretching at 1300–1350 cm⁻¹) and conjugated C=N bonds (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved methodologically?

  • Methodological Answer :
  • Comparative Analysis : Use standardized assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) to replicate results under controlled conditions (pH, temperature, solvent). Cross-reference with structurally analogous compounds (e.g., 2,1-benzothiazine derivatives with varying substituents) .
  • Data Triangulation : Combine in vitro/in silico results (e.g., molecular docking to identify binding affinity variations due to crystallographic conformation differences) .
  • Statistical Validation : Apply ANOVA or regression models to assess significance of activity differences linked to synthetic batches or impurity profiles .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • The sulfone groups increase electrophilicity at the C3 position, making it susceptible to nucleophilic attack (e.g., by thiols or amines).
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with nucleophiles like glutathione. Compare with DFT-calculated activation energies for proposed transition states .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites to trace bond cleavage/formation pathways .

Q. How can computational modeling improve the design of derivatives with enhanced stability?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Simulate the molecule’s conformational flexibility and identify vulnerable bonds (e.g., imine hydrolysis). Optimize substituents (e.g., electron-donating groups on the benzyl ring) to reduce electrophilicity .
  • QSAR Models : Corlate logP, polar surface area, and H-bond acceptor count with experimental stability data (e.g., half-life in PBS) to predict improved analogs .

Q. What strategies are effective for designing SAR studies targeting benzothiazine-based enzyme inhibitors?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with substituted benzyl groups (e.g., halogenated or nitro-substituted) to assess steric/electronic effects on enzyme binding .
  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants (Kd) and inhibition mechanisms (competitive/non-competitive) .
  • Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Contradiction Analysis Framework

Contradiction Type Resolution Strategy Reference
Divergent biological activityRe-evaluate assay conditions (e.g., cell line variability, solvent DMSO concentration)
Synthetic yield discrepanciesOptimize stoichiometry (e.g., NCS equivalents) and reaction time
Computational vs. experimental dataValidate force fields in MD simulations with crystallographic parameters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.